molecular formula C13H8ClN3OS B13029460 N-(5-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide

N-(5-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide

Cat. No.: B13029460
M. Wt: 289.74 g/mol
InChI Key: BVGIZHDLEKFYMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and infectious disease research, particularly in the development of novel therapies for cryptosporidiosis. This heteroaryl benzamide features a chlorothiazolopyridine scaffold, a structure recognized for its potential in antiparasitic drug discovery . Research into related analogs has demonstrated that the thiazolopyridine head group is a promising pharmacophore for anti-Cryptosporidium activity, with some compounds exhibiting potency in the low micromolar range, comparable to the current standard of care, nitazoxanide . The exploration of this chemical space is driven by the urgent need for more effective treatments against Cryptosporidium parvum, a diarrheal pathogen particularly harmful to children and immunocompromised individuals, for whom existing therapies are often inadequate . As a building block in structure-activity relationship (SAR) studies, this compound helps researchers investigate the critical role of the heterocyclic head group in optimizing potency, improving lipophilic efficiency (LipE), and mitigating affinity for the hERG ion channel—a common antitarget in drug development . The compound is offered for research applications exclusively, including use as a reference standard in bioassays, an intermediate in the synthesis of novel chemical entities, and a probe for understanding parasiticidal mechanisms of action. It is supplied with detailed analytical data to ensure identity and purity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H8ClN3OS

Molecular Weight

289.74 g/mol

IUPAC Name

N-(5-chloro-[1,3]thiazolo[4,5-b]pyridin-2-yl)benzamide

InChI

InChI=1S/C13H8ClN3OS/c14-10-7-6-9-11(15-10)16-13(19-9)17-12(18)8-4-2-1-3-5-8/h1-7H,(H,15,16,17,18)

InChI Key

BVGIZHDLEKFYMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . Another method involves heating a suspension of this compound in 70% sulfuric acid at 120°C for 4 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry and Oncology

Anticancer Properties
N-(5-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), which play a crucial role in cancer cell growth and survival. In vitro studies have demonstrated that the compound exhibits significant antitumor activity against various cancer cell lines, including breast cancer cells. The compound induces apoptosis and causes cell cycle arrest, suggesting its potential as an anticancer agent. Quantitative analyses have shown an IC50 value of approximately 3.6 nM against PI3Kα, indicating strong inhibitory activity .

Cancer Cell Line IC50 Value (nM) Mechanism of Action
Breast Cancer3.6PI3K inhibition, apoptosis
HepG22.57Cytotoxicity

Case Study: Structure-Activity Relationship (SAR)
SAR studies have revealed that specific functional groups in the compound are critical for its inhibitory activity. Modifications to the thiazolo[4,5-b]pyridine core can lead to significant changes in potency, highlighting the importance of molecular structure in drug design .

Pharmacology and Neuroscience

Pain Management and Antithrombotic Activity
The compound is also being explored for its analgesic properties and as a potential antithrombotic agent. Animal models have shown that this compound can effectively reduce pain and inhibit blood clot formation. These findings suggest its utility in developing therapies for pain management and thrombotic disorders .

Property Effect Observed
Pain ReductionSignificant
Blood Clot InhibitionEffective

Microbiology and Infectious Diseases

Antimicrobial Activity
Research indicates that this compound possesses antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values range from 0.5 to 1 mg/mL, demonstrating its effectiveness without affecting Gram-negative bacteria like Escherichia coli. The compound disrupts bacterial cell division by inhibiting the polymerization of FtsZ, a key protein involved in cytokinesis .

Bacterial Strain MIC (mg/mL) Mechanism of Action
Staphylococcus aureus0.5 - 1FtsZ polymerization inhibition
Bacillus subtilis0.5 - 1FtsZ polymerization inhibition

Endocrinology and Metabolic Diseases

Potential for Treating Metabolic Disorders
this compound is being investigated for its effects on lipid metabolism and obesity management. Preliminary studies have shown that it can modulate lipid profiles and reduce adiposity in animal models, indicating its potential for treating metabolic disorders such as obesity and hyperlipidemia .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, molecular properties, and biological activities of N-(5-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide with related compounds:

Compound Name Molecular Formula Key Substituents Biological Activity/Application Key Findings References
N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide C₁₃H₉N₃OS Unsubstituted thiazolo-pyridine core Catalyst/reactant in organic synthesis Soluble in ethanol, DMSO; stable at RT
This compound C₁₃H₈ClN₃OS 5-Cl on thiazolo-pyridine core Potential enzyme inhibitor (inferred) Enhanced lipophilicity vs. unsubstituted
3-(Oxazolo[4,5-b]pyridin-2-yl)anilides Varies Oxazolo-pyridine core; anilide linkage Anti-HAT activity QSAR models highlight hydrophobic & H-bond descriptors
N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide C₁₅H₁₁N₅OS Thiadiazole core; pyridyl substitution 15-LOX inhibition; anticancer IC₅₀ values not provided
N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-succinamic acid C₁₁H₁₁N₃O₄ Imidazo-pyridine core; succinamide group Kynurenine formamidase inhibition Binding affinity: -8.9 kcal/mol
3,5-Dichloro-4-methoxy-N-[4-(oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide C₂₁H₁₅Cl₂N₃O₃ Dichloro, methoxy on benzamide; oxazolo core Unspecified Higher molecular weight (428.27 g/mol)

Key Observations

Impact of Heterocyclic Core: Thiazolo-pyridine (target compound) and oxazolo-pyridine () cores differ in heteroatoms (S vs. O), affecting electronic properties and binding interactions. Oxazolo derivatives show anti-HAT activity, while thiadiazole analogs () target 15-LOX enzymes.

Methoxy and dichloro substituents on benzamide () may improve metabolic stability but reduce solubility, contrasting with the target compound’s simpler substitution pattern.

Pharmacophore Insights: QSAR models for pyridyl benzamides () identify hydrophobic regions and hydrogen-bond acceptors as critical for anti-HAT activity.

Synthetic Considerations :

  • Synthesis of thiazolo-pyridine derivatives (e.g., ) typically involves cyclization of thioamide precursors, whereas oxazolo and imidazo analogs require distinct reagents (e.g., oxazoles via carbonyl condensation ).

Biological Activity

N-(5-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms, efficacy against various pathogens, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolo[4,5-b]pyridine core with a benzamide substituent and a chlorine atom at the 5-position of the thiazole ring. Its molecular formula is C13_{13}H8_{8}ClN3_{3}S, with a molecular weight of approximately 289.74 g/mol. The presence of the chlorine substituent is believed to enhance the compound's lipophilicity and alter its electronic properties, potentially increasing its biological activity.

Research indicates that compounds with thiazolo[4,5-b]pyridine structures can exhibit various mechanisms of action. Notably, this compound has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), enzymes crucial for cell growth and survival. Inhibiting PI3K pathways can lead to reduced proliferation of cancer cells, making this compound a candidate for cancer therapy .

Antibacterial Activity

This compound has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Its minimum inhibitory concentration (MIC) ranges from 0.5 to 1 mg/mL, indicating effective bacterial growth inhibition without affecting Gram-negative bacteria like Escherichia coli.

Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has been tested against human lung cancer cell lines (A549, HCC827, NCI-H358), demonstrating moderate to high antitumor activity with IC50 values ranging from 2.12 µM to 6.75 µM across different assays . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole and benzamide moieties can significantly influence potency.

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Target Organism/Cell Line IC50/MIC Mechanism
AntibacterialStaphylococcus aureus0.5 - 1 mg/mLInhibition of FtsZ polymerization
AntitumorA549 (lung cancer)2.12 µMPI3K inhibition
AntitumorHCC827 (lung cancer)6.75 µMPI3K inhibition
AntitumorNCI-H358 (lung cancer)4.01 µMPI3K inhibition

Case Studies and Experimental Findings

  • Antibacterial Studies : In a study evaluating the antibacterial properties of thiazolo[4,5-b]pyridine derivatives, this compound was shown to disrupt bacterial cell division by targeting FtsZ protein dynamics. This mechanism is critical as FtsZ is essential for bacterial cytokinesis .
  • Antitumor Efficacy : A series of experiments conducted on lung cancer cell lines revealed that modifications in the compound's structure could enhance its cytotoxicity against cancer cells while maintaining selectivity over normal cells. This highlights the potential for further optimization in drug development aimed at minimizing side effects while maximizing therapeutic efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.